ethyl 8-chloro-4H-thieno[3,2-c]chromene-2-carboxylate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-chloro-4H-thieno[3,2-c]chromene-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 8-chloro-4H-thieno[3,2-c]chromene-2-carboxylic acid with ethanol in the presence of a catalyst . The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-chloro-4H-thieno[3,2-c]chromene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 8-chloro-4H-thieno[3,2-c]chromene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 8-chloro-4H-thieno[3,2-c]chromene-2-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4H-thieno[3,2-c]chromene-2-carboxylate: Similar structure but lacks the chlorine atom.
8-Chloro-4H-thieno[3,2-c]chromene-2-carboxylic acid: The acid form of the compound.
8-Methyl-4H-thieno[3,2-c]chromene-2-carboxylic acid: Similar structure with a methyl group instead of chlorine.
Uniqueness
Ethyl 8-chloro-4H-thieno[3,2-c]chromene-2-carboxylate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity.
Biological Activity
Ethyl 8-chloro-4H-thieno[3,2-c]chromene-2-carboxylate is a heterocyclic compound that has garnered attention in various fields of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C14H11ClO3S and a molecular weight of approximately 290.75 g/mol. Its structure features a thieno[3,2-c]chromene moiety, which is characterized by the fusion of thiophene and chromene rings. This unique structural arrangement is believed to play a crucial role in its biological activity.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
1. Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of this compound against various bacterial strains and fungi. For instance, it has shown effectiveness against:
- Gram-positive bacteria : Such as Staphylococcus aureus.
- Gram-negative bacteria : Including Escherichia coli.
- Fungal pathogens : Such as Candida albicans.
The mechanism underlying this activity may involve the disruption of microbial cell membranes or inhibition of essential metabolic pathways.
2. Anticancer Properties
This compound has been investigated for its potential as an anticancer agent. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as:
- HeLa cells (cervical cancer)
- MCF-7 cells (breast cancer)
The compound appears to exert its anticancer effects through modulation of signaling pathways involved in cell proliferation and survival.
3. Antioxidant Activity
The compound has also exhibited significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. This activity is believed to result from its ability to scavenge free radicals and enhance cellular defense mechanisms.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial survival or cancer cell growth.
- Receptor Interaction : It could interact with cellular receptors that regulate apoptosis or inflammation.
Table 1: Summary of Biological Activities
Biological Activity | Description | Reference |
---|---|---|
Antimicrobial | Effective against Gram-positive/negative bacteria and fungi | |
Anticancer | Induces apoptosis in HeLa and MCF-7 cells | |
Antioxidant | Scavenges free radicals |
Case Study: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, this compound was tested against various cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. The study highlighted that the compound's ability to induce apoptosis was linked to the activation of caspase pathways, suggesting its potential as a lead compound for further development in cancer therapy .
Properties
IUPAC Name |
ethyl 8-chloro-4H-thieno[3,2-c]chromene-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3S/c1-2-17-14(16)12-5-8-7-18-11-4-3-9(15)6-10(11)13(8)19-12/h3-6H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQXLENRBVBPQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)C3=C(C=CC(=C3)Cl)OC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401194066 | |
Record name | Ethyl 8-chloro-4H-thieno[3,2-c][1]benzopyran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401194066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
634157-18-9 | |
Record name | Ethyl 8-chloro-4H-thieno[3,2-c][1]benzopyran-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=634157-18-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 8-chloro-4H-thieno[3,2-c][1]benzopyran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401194066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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